molecular formula C9H14O3 B14643803 tert-Butyl 4-oxopent-2-enoate CAS No. 53143-26-3

tert-Butyl 4-oxopent-2-enoate

Cat. No.: B14643803
CAS No.: 53143-26-3
M. Wt: 170.21 g/mol
InChI Key: PUGRNTMZHJTSIF-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxopent-2-enoate is an organic compound with the molecular formula C₉H₁₄O₃. It is a derivative of pentenoic acid and features a tert-butyl ester group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-oxopent-2-enoate can be synthesized through various methods. One common approach involves the esterification of 4-oxopent-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-oxopent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

tert-Butyl 4-oxopent-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

    Industry: The compound is employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxopent-2-enoate involves its reactivity with various nucleophiles and electrophiles. The ester group can undergo hydrolysis to form carboxylic acids, while the double bond in the pentenoate moiety can participate in addition reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 3-oxopent-4-enoate
  • tert-Butyl 2-oxopent-4-enoate
  • tert-Butyl 4-methylpent-2-enoate

Comparison: tert-Butyl 4-oxopent-2-enoate is unique due to its specific substitution pattern and reactivity. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, such as the formation of specific intermediates or products that are not easily accessible through other routes.

Properties

CAS No.

53143-26-3

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

tert-butyl 4-oxopent-2-enoate

InChI

InChI=1S/C9H14O3/c1-7(10)5-6-8(11)12-9(2,3)4/h5-6H,1-4H3

InChI Key

PUGRNTMZHJTSIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC(=O)OC(C)(C)C

Origin of Product

United States

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